molecular formula C19H23FN2O2 B611741 N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide CAS No. 1276013-77-4

N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide

Cat. No. B611741
M. Wt: 330.4
InChI Key: VOYBJCDMLJODRK-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide” is a chemical compound with the molecular formula C19H23FN2O2 and a molecular weight of 330.41. It is not intended for human or veterinary use and is used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, the synthesis of similar compounds often involves complex organic reactions. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds2.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C19H23FN2O21. Unfortunately, I couldn’t find more detailed information about its molecular structure.



Chemical Reactions Analysis

Again, while I couldn’t find specific information on the chemical reactions involving this exact compound, similar compounds have been involved in reactions such as the protodeboronation of pinacol boronic esters2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. However, we know that it has a molecular weight of 330.41.


Scientific Research Applications

  • Kinase Inhibitor Development : N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide is structurally related to compounds developed as selective inhibitors of the Met kinase superfamily. For example, a study describes the discovery of a substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide as a potent Met kinase inhibitor (Schroeder et al., 2009).

  • Structure Elucidation in Designer Drugs : The compound shares similarities with other designer drugs, where detailed structure elucidation processes using NMR and mass spectrometry techniques are crucial. For example, a study on N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide, which has a highly substituted pyrazole skeleton, demonstrates the importance of structural analysis in understanding these compounds (Girreser et al., 2016).

  • Synthesis and Computational Studies : Research into related compounds includes their synthesis and computational studies, which are essential for understanding their properties and potential applications. For instance, a study on the synthesis and computational analysis of similar compounds, focusing on non-linear optical properties and molecular docking, has been conducted (Jayarajan et al., 2019).

  • Identification of 'Research Chemicals' : Similar compounds have been identified as 'research chemicals' in studies, highlighting the importance of analytical characterization in distinguishing between different chemical entities (McLaughlin et al., 2016).

  • Antitubercular and Antibacterial Activities : Compounds structurally related to N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide have been investigated for their antitubercular and antibacterial activities, with studies focusing on their design, synthesis, and biological evaluation (Bodige et al., 2019).

  • Selective Androgen Receptor Antagonist : A study on a structurally similar compound, YM580, demonstrates its potential as an orally potent and peripherally selective nonsteroidal androgen receptor antagonist, highlighting the potential therapeutic applications of these types of compounds (Kinoyama et al., 2006).

  • Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase : Research has been conducted on the development of selective inhibitors of ATM kinase, with compounds similar to N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide showing promise in this area (Degorce et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety measures.


Future Directions

The future directions for this compound are not specified in the available resources. However, given its use in research, it’s likely that future work will continue to explore its properties and potential applications.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-13(19(2,3)4)22-18(23)15-8-9-17(21-11-15)24-12-14-6-5-7-16(20)10-14/h5-11,13H,12H2,1-4H3,(H,22,23)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYBJCDMLJODRK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NC(=O)C1=CN=C(C=C1)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)C)NC(=O)C1=CN=C(C=C1)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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